2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol
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Overview
Description
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is a chemical compound with the molecular formula C17H18F3NO2 and a molecular weight of 325.33 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and a benzylamino group attached to a phenol ring .
Preparation Methods
Chemical Reactions Analysis
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds and participate in various biochemical interactions, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability . These properties contribute to its effectiveness in proteomics research and potential therapeutic applications.
Comparison with Similar Compounds
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol can be compared with other similar compounds, such as:
2-Ethoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol: Similar structure but with a phenyl group instead of a benzyl group.
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their contributions to its chemical behavior and applications.
Properties
IUPAC Name |
2-ethoxy-6-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-2-23-15-8-4-6-13(16(15)22)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21-22H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZNYYVBLUGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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